molecular formula C12H21NO4 B13897776 Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate

Cat. No.: B13897776
M. Wt: 243.30 g/mol
InChI Key: FATUIGBPEDBQNT-UHFFFAOYSA-N
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Description

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclopropyl acetate and contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate typically involves the reaction of cyclopropyl acetate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then treated with methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate
  • 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
  • Boc-Dap-OH (tert-butoxycarbonyl-protected amino acid)

Uniqueness

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of molecular rigidity on biological activity and chemical reactivity.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13(4)9(8-6-7-8)10(14)16-5/h8-9H,6-7H2,1-5H3

InChI Key

FATUIGBPEDBQNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CC1)C(=O)OC

Origin of Product

United States

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